Carbocysteine

Vue d'ensemble

Description

This compound is particularly beneficial for patients suffering from chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by excessive mucus production . By breaking down the structure of mucus, carbocysteine facilitates easier expulsion, thereby alleviating symptoms such as coughing and difficulty breathing .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carbocysteine is synthesized through the reaction of cysteine with chloroacetic acid. The process involves the nucleophilic substitution of the thiol group in cysteine by the carboxymethyl group from chloroacetic acid. The reaction is typically carried out in an aqueous medium under basic conditions to facilitate the nucleophilic attack .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and controlled temperatures to maintain the reaction rate and prevent side reactions .

Analyse Des Réactions Chimiques

Types of Reactions: Carbocysteine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form various derivatives.

Major Products Formed: The major products formed from these reactions include disulfides, reduced thiols, and various substituted derivatives, depending on the reagents and conditions used .

Applications De Recherche Scientifique

Chronic Obstructive Pulmonary Disease (COPD)

Carbocysteine has been extensively studied for its role in managing COPD. A recent multicenter trial evaluated its efficacy in reducing exacerbations among patients with mild-to-moderate COPD. The study found no significant difference in the annual rate of exacerbations between the this compound and placebo groups (0.39 vs. 0.46 per patient year) . However, other studies have reported that long-term use can reduce exacerbation frequency by approximately 0.43 events per participant per year .

Acute Respiratory Infections

This compound has shown promise as an adjunctive treatment for acute respiratory infections. Its mucoactive properties enhance mucus clearance, which is crucial during viral infections such as SARS-CoV-2 and influenza . The compound has demonstrated antiviral effects against human rhinovirus and respiratory syncytial virus, potentially limiting the spread of infection to the lower respiratory tract .

Otorhinolaryngology

In otorhinolaryngological contexts, this compound is used to manage conditions characterized by excessive mucus production. A systematic review indicated that this compound could improve outcomes in acute bronchopulmonary and otorhinological processes due to its mucoactive and anti-inflammatory properties .

Data Table: Clinical Findings on this compound

Case Studies and Evidence

Several studies underscore the effectiveness of this compound in various clinical scenarios:

- COPD Management : A randomized controlled trial indicated that patients receiving this compound experienced fewer exacerbations and improved quality of life compared to those on placebo, highlighting its role as a valuable therapeutic option in chronic respiratory diseases .

- Acute Respiratory Infections : In a meta-analysis involving multiple clinical trials, this compound was associated with improved outcomes in patients suffering from acute bronchitis and other upper respiratory infections, emphasizing its potential as a standard treatment option during viral outbreaks .

Mécanisme D'action

Carbocysteine is often compared with other mucolytic agents such as N-acetylcysteine (NAC) and erdosteine.

N-acetylcysteine (NAC): NAC is another mucolytic agent that works by breaking disulfide bonds in mucus. NAC also has a broader range of applications, including its use as an antidote for acetaminophen overdose .

Erdosteine: Erdosteine is a mucolytic and antioxidant agent similar to this compound. It is known for its ability to reduce mucus viscosity and has additional anti-inflammatory properties .

Uniqueness of this compound: this compound is unique in its dual role as a mucolytic and an antioxidant. Its ability to modulate mucus production and reduce oxidative stress makes it particularly effective in treating respiratory conditions .

Comparaison Avec Des Composés Similaires

- N-acetylcysteine (NAC)

- Erdosteine

- Bromhexine

- Ambroxol

Activité Biologique

Carbocysteine, a thioether compound, is primarily known for its mucolytic properties and has been extensively studied for its biological activities, particularly in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This article delves into the multifaceted biological activities of this compound, including its effects on inflammation, oxidative stress, and viral infections.

Overview of this compound

This compound is a derivative of cysteine and is recognized for its ability to modify mucus properties, enhance mucociliary clearance, and exert antioxidant effects. Its mechanism of action involves the alteration of mucus viscosity and the modulation of inflammatory responses in the airways.

- Mucolytic Activity : this compound reduces mucus viscosity by breaking disulfide bonds in mucins, thereby facilitating easier expectoration. This property is particularly beneficial in conditions characterized by excessive mucus production.

- Anti-inflammatory Effects : Research indicates that this compound can downregulate pro-inflammatory cytokines such as IL-6 and IL-8. It also reduces the expression of intercellular adhesion molecule-1 (ICAM-1), which plays a critical role in the recruitment of inflammatory cells to sites of infection or injury .

- Antioxidant Properties : this compound exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) and restoring levels of glutathione, a crucial antioxidant in the body. This action helps mitigate oxidative stress associated with chronic inflammatory conditions .

- Viral Inhibition : Studies have shown that this compound can inhibit rhinovirus replication and reduce viral titers in infected cells. It decreases the susceptibility of epithelial cells to viral infections by modulating cytokine production and endosomal acidification .

Clinical Efficacy in COPD

Numerous clinical studies have evaluated the efficacy of this compound in managing COPD:

Case Studies

- Long-term Use in COPD : A systematic review indicated that patients receiving long-term this compound treatment experienced fewer exacerbations compared to those on placebo. The reduction in exacerbation rates was statistically significant, highlighting its potential as a preventive therapy in COPD management .

- Pediatric Applications : In children with respiratory infections, this compound syrup demonstrated efficacy in reducing cough frequency and improving expectoration rates compared to placebo .

Propriétés

IUPAC Name |

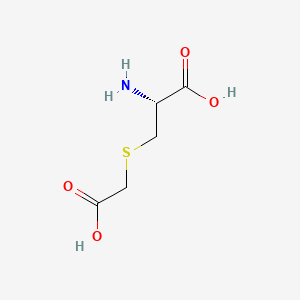

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLZEXEOZUWRN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29433-95-2 | |

| Record name | L-Cysteine, S-(carboxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30110060 | |

| Record name | S-(Carboxymethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6g/L | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation. | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

638-23-3 | |

| Record name | Carbocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-(Carboxymethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbocisteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

185-187 | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.